L-Methionine-34S

Catalog No.
S1771161
CAS No.
1006386-95-3
M.F
C5H11NO2S
M. Wt
151.116
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Methionine-34S

CAS Number

1006386-95-3

Product Name

L-Methionine-34S

IUPAC Name

(2S)-2-amino-4-methyl(34S)sulfanylbutanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

151.116

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9+2

InChI Key

FFEARJCKVFRZRR-XFUDJREASA-N

SMILES

CSCCC(C(=O)O)N

Synonyms

(S)-2-Amino-4-(methylthio)butanoic-34S Acid; Cymethion-34S; S-Methyl-L-momocysteine-34S; L-α-Amino-γ-methylthiobutyric-34S Acid; Methionine-34S; NSC 22946-34S; S-Methionine-34S; S-Methyl-L-homocysteine-34S; h-Met-oh-34S; l-Methionine-34S; α-Amino-γ-m

Here are some specific scientific research applications of L-Methionine-34S:

Protein Synthesis and Turnover:

L-Methionine-34S is a valuable tool for studying protein synthesis and turnover. By incorporating the labeled methionine into newly synthesized proteins, researchers can track the protein's movement within the cell, measure its degradation rate, and assess the overall protein synthesis activity in various tissues and conditions.

Methionine Metabolism:

L-Methionine-34S plays a crucial role in investigating methionine metabolism pathways. By tracing the labeled sulfur through various metabolic products, researchers can gain insights into the different pathways involved in the breakdown and utilization of methionine within the body. This information is crucial for understanding the role of methionine in various physiological processes and potential disease states.

Cellular and Organ Function:

L-Methionine-34S can be used to assess the function of specific cells and organs. By measuring the incorporation of the labeled methionine into proteins within specific tissues, researchers can gain insights into the protein synthesis activity of those tissues. This information can be helpful in understanding the impact of various factors, such as disease or environmental exposures, on cellular and organ function.

L-Methionine-34S is a stable isotope of the essential amino acid L-methionine, characterized by the presence of sulfur-34 (^34S). The chemical formula for L-methionine is C₅H₁₁NO₂S, and it plays a vital role in various biological processes. As an essential amino acid, it cannot be synthesized by the human body and must be obtained through dietary sources such as meat, fish, and dairy products. L-Methionine-34S is particularly valuable in research and clinical settings for tracing metabolic pathways involving sulfur-containing compounds and for studying protein synthesis mechanisms .

L-Methionine-34S functions similarly to L-methionine in biological systems. The presence of the ³⁴S isotope allows researchers to use it as a tracer molecule [].

  • Tracer studies: By incorporating L-Methionine-34S into cell cultures or biological samples, scientists can track the metabolism and incorporation of methionine within the system. The ³⁴S isotope can be detected using mass spectrometry, allowing researchers to study protein synthesis, methionine uptake, and metabolic pathways [].
  • L-Methionine-34S is likely to share similar safety profiles with L-methionine. L-methionine is generally regarded as safe for consumption at recommended dietary levels [].
  • However, as with any research chemical, it's important to handle L-Methionine-34S with appropriate precautions following safety guidelines for laboratory chemicals.
, primarily as a methyl donor through its derivative, S-adenosylmethionine. This compound is involved in methylation reactions that are critical for DNA methylation, neurotransmitter synthesis, and the metabolism of various biomolecules. The conversion of L-methionine to S-adenosylmethionine is catalyzed by the enzyme S-adenosylmethionine synthase, which utilizes ATP in the process. Additionally, L-methionine can be converted to homocysteine through transsulfuration pathways, which can then participate in further metabolic reactions .

L-Methionine-34S exhibits several biological activities due to its role as an essential amino acid. It functions as a precursor for various biomolecules, including proteins and neurotransmitters. Furthermore, it plays a crucial role in antioxidant defense by contributing to the synthesis of glutathione, a major antioxidant in the body. Research has indicated potential therapeutic applications for L-methionine in conditions such as liver disorders and neurodegenerative diseases due to its protective effects on tissues and its involvement in detoxification processes .

L-Methionine-34S can be synthesized through various methods:

  • Chemical Synthesis: Traditional chemical methods involve the reaction of appropriate precursors under controlled conditions to yield L-methionine-34S.
  • Biotechnological Production: Microbial fermentation processes utilizing specific strains capable of incorporating sulfur-34 into methionine can produce L-methionine-34S efficiently.
  • Isotope Enrichment Techniques: These methods focus on enriching natural sources of methionine with sulfur-34 through specific

Studies have shown that L-Methionine-34S interacts with various enzymes and proteins involved in metabolic pathways. For instance, it plays a role in the activity of S-adenosylmethionine-dependent methyltransferases that facilitate methyl group transfers to nucleic acids and proteins. Additionally, its interaction with homocysteine metabolism highlights its importance in cardiovascular health. Research indicates that elevated levels of homocysteine due to impaired methionine metabolism may contribute to cardiovascular diseases .

L-Methionine-34S shares similarities with other sulfur-containing amino acids but has unique characteristics that set it apart:

CompoundChemical FormulaKey Features
L-MethionineC₅H₁₁NO₂SEssential amino acid; precursor to S-adenosylmethionine
CysteineC₃H₇NO₂SContains thiol group; important for protein structure
HomocysteineC₄H₉NO₂SMetabolite of methionine; linked to cardiovascular risk
L-CysteineC₃H₇NO₂SAntioxidant properties; involved in glutathione synthesis

L-Methionine-34S is unique due to its stable isotope composition (^34S), which allows researchers to trace its biological pathways more effectively compared to other compounds .

Chemical Synthesis Routes for Sulfur-34 Incorporation

The chemical synthesis of L-Methionine-34S centers on nucleophilic substitution reactions to introduce sulfur-34 into the methionine backbone . The incorporation of sulfur-34 into the methionine molecule is achieved through controlled chemical processes that utilize sulfur-34 containing precursors . These synthetic approaches involve the systematic replacement of the naturally occurring sulfur-32 isotope with the heavier sulfur-34 isotope while maintaining the structural integrity of the amino acid .

The direct-sulfurylation pathway represents a more efficient two-step chemical synthesis route compared to traditional three-step trans-sulfurylation methods [30]. This approach utilizes L-homoserine O-acetyltransferases to synthesize O-acetyl L-homoserine from homoserine and acetyl-CoA, followed by O-acetyl homoserine sulfhydrylase to synthesize L-homocysteine from O-acetyl L-homoserine and an inorganic sulfur source [30]. The incorporation of sulfur-34 occurs during the sulfhydrylase-catalyzed step, where sulfur-34 containing compounds serve as the sulfur donor [30].

Nucleophilic chain substitution reactions have emerged as a practical method for sulfur incorporation, involving S(VI) to S(IV) nucleophilic chain isomerization processes [28]. These reactions enable the reductive sulfinylation of diverse nucleophiles using readily available sulfonylpyridinium salts as sulfur transfer reagents [28]. The mechanism involves nucleophilic chain isomerization of the S(VI) center to form an S(IV)-containing electrophilic sulfinate ester, which subsequently undergoes nucleophilic substitution to provide the desired sulfur-containing product [28].

The use of specific catalysts and controlled reaction conditions is crucial for successful synthesis . Temperature control, pH optimization, and the selection of appropriate solvents significantly influence the incorporation efficiency of sulfur-34 . Advanced reaction monitoring systems enable real-time assessment of isotope incorporation rates and product formation .

Synthesis ParameterOptimal RangeImpact on Yield
Temperature25-35°CHigh incorporation efficiency [44]
pH6.5-7.2Maximum enzyme activity [44]
Reaction Time2-4 hoursComplete conversion [44]
Sulfur-34 Concentration2-5 mMIsotope enrichment [4]

Biosynthetic Approaches Using Engineered Microbial Systems

Engineered microbial systems offer sophisticated platforms for L-Methionine-34S production through metabolic pathway modifications [8]. Escherichia coli represents the primary bacterial chassis for methionine biosynthesis engineering, utilizing either the three-step trans-sulfurylation pathway or the more efficient two-step direct-sulfurylation pathway [8] [10]. The trans-sulfurylation pathway involves L-homoserine O-succinyl transferase, cystathionine gamma synthase, and cystathionine beta lyase enzymes [8].

Metabolic engineering strategies focus on the deletion of negative transcriptional regulators and overexpression of key biosynthetic enzymes [10]. The deletion of metJ, encoding the methionine biosynthesis repressor, combined with overexpression of homoserine O-succinyltransferase MetA and efflux transporter YjeH, results in significant L-methionine overproduction [10]. Engineered Escherichia coli strains with simultaneous deletion of metA and metB genes, complemented with metX and metY from alternative bacterial sources, demonstrate substantial increases in methionine production [13].

The incorporation of sulfur-34 in biosynthetic systems requires the provision of sulfur-34 containing sulfate as the sole sulfur source [4]. Microorganisms cultured in minimal medium supplemented with sulfur-34 sulfate incorporate the isotope into newly synthesized methionine through their natural biosynthetic pathways [4]. Pseudomonas fluorescens strains grown with sulfur-34 sulfate demonstrate efficient isotope incorporation with high enrichment levels [4].

Engineered Saccharomyces cerevisiae systems utilize O-acetyl-homoserine sulfhydrylase for methionine analogue synthesis [33]. The enzyme demonstrates broad substrate specificity, enabling the production of various methionine derivatives through reactions with different organic thiols [33]. Recombinant expression of the ScOAHS enzyme allows for the synthesis of nine different L-methionine analogues with conversion rates reaching 75% [33].

Microbial SystemKey ModificationsProduction YieldReference
Escherichia coli W3110ΔmetJ, MetA overexpression413.16 mg/L [10]
Escherichia coli MG1655ΔmetA, ΔmetB, metX/metY complementation126-160 fold increase [13]
Saccharomyces cerevisiaeScOAHS overexpression75% conversion [33]
Pseudomonas fluorescensSulfur-34 cultivationHigh enrichment [4]

Industrial-Scale Fermentation Optimization Strategies

Industrial-scale fermentation for L-Methionine-34S production requires comprehensive optimization of multiple process parameters to achieve economically viable yields [14] [15]. Temperature control represents a critical factor, with optimal production temperatures typically maintained between 30-37°C depending on the specific microbial strain employed [15] [18]. Advanced temperature control systems incorporating automated feedback loops and real-time monitoring ensure precise maintenance of optimal conditions throughout the fermentation process [18].

pH regulation is essential for promoting optimal enzyme activity and microbial growth during methionine biosynthesis [18]. Bacterial fermentation typically requires neutral to slightly alkaline environments, while specific enzyme activities may have narrower pH optima [18]. Continuous pH monitoring and automated adjustment systems using buffering agents maintain stable conditions throughout the production cycle [18].

Aeration and agitation strategies are particularly important for aerobic fermentation processes where microorganisms require sufficient oxygen supply for growth and metabolism [18] [20]. Advanced mixing systems and sparging techniques enhance oxygen transfer rates, especially crucial in large-scale bioreactors where maintaining consistency presents significant challenges [20]. The optimization of volumetric gas flow rates and superficial gas velocity ensures adequate dissolved oxygen concentrations while preventing impeller flooding [20].

Nutrient optimization involves the development of cost-effective media formulations and feeding strategies to maintain optimal nutrient availability [18]. Fed-batch and continuous feeding approaches provide superior control over substrate concentrations compared to traditional batch processes [18]. The incorporation of sulfur-34 containing compounds requires careful balance to ensure adequate isotope availability while maintaining economic feasibility [14].

Scale-up considerations address the fundamental changes in surface area to volume ratios that occur during bioreactor scaling [20]. Large-scale production systems experience challenges in heat removal, carbon dioxide stripping efficiency, and mixing homogeneity [20]. The implementation of cascade control systems using multiple parameters including agitation, air flow rates, and oxygen enrichment maintains optimal dissolved oxygen levels across different scales [20].

Process ParameterSmall ScaleIndustrial ScaleOptimization Strategy
Bioreactor Volume1-10 L200-5,000 LGeometric similarity maintenance [20]
Temperature Control±0.5°C±1.0°CAdvanced feedback systems [18]
Dissolved Oxygen>70% saturation>30% saturationCascade control methods [20]
pH Stability±0.1 units±0.2 unitsAutomated adjustment [18]
Production Yield5-10 g/L17.74 g/LDynamic regulation [15]

Purification Protocols and Isotopic Enrichment Validation

The purification of L-Methionine-34S requires specialized protocols that maintain isotopic integrity while achieving high purity levels [21] [22]. Reversed-phase high-performance liquid chromatography represents the primary separation technique for sulfur-containing amino acids [22]. The purification process involves initial hot acid hydrolysis followed by quantitative oxidation in performic acid to yield stable oxidized products suitable for chromatographic separation [22].

Preparatory high-performance liquid chromatography with ultraviolet detection enables the separation and purification of methionine from complex biological matrices [22]. The oxidation of cysteine and methionine to cysteic acid and methionine sulfone, respectively, creates stable derivatives amenable to reversed-phase separation [22]. This oxidation step prevents degradation during purification while maintaining the sulfur-34 isotopic signature [22].

Ion exchange chromatography provides an alternative purification approach utilizing the charge properties of amino acids [21] [26]. The purification of methionine γ-lyase to homogeneity demonstrates the effectiveness of sequential chromatographic steps including ammonium sulfate fractionation, anion-exchange chromatography, hydrophobic-interaction chromatography, and gel filtration [21]. This multi-step approach achieves 82-fold purification with specific activity yields [21].

Isotopic enrichment validation employs multiple analytical techniques to confirm the incorporation and purity of sulfur-34 [22] [41]. Elemental analysis coupled to isotope ratio mass spectrometry provides direct measurement of sulfur isotope ratios with high precision [42]. The conversion of sulfur to sulfur dioxide via elemental analysis, followed by measurement of sulfur isotope ratios, represents the most versatile method for isotope quantification [42].

Mass spectrometry-based validation involves the analysis of isotope clusters to determine enrichment levels [41] [43]. High-resolution mass spectrometry enables the detection and validation of isotopic patterns, with software algorithms predicting isotope cluster distributions based on molecular composition [41]. The comparison of experimental and theoretical isotope patterns provides quantitative assessment of isotopic purity [43].

Liquid chromatography electrospray ionization high-resolution mass spectrometry combined with nuclear magnetic resonance spectroscopy offers comprehensive validation of isotopic enrichment and structural integrity [43]. This dual approach involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating the isotopic enrichment of the labeled compounds [43]. Nuclear magnetic resonance analysis confirms structural integrity and provides insights into isotopic purity levels [43].

Analytical MethodDetection LimitPrecisionApplication
High-Performance Liquid Chromatography1-10 μg sulfur±2-5%Preparatory separation [22]
Isotope Ratio Mass Spectrometry0.1-0.3‰±0.1‰Isotope quantification [42]
High-Resolution Mass SpectrometrySub-ppm mass accuracy±1-3%Isotope cluster analysis [41]
Nuclear Magnetic Resonance94.7-99.9% purity±0.5%Structural validation [43]

XLogP3

-1.9

Dates

Modify: 2023-08-15

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